(Z)-2-Buten-2-ylboronic acid pinacol ester
CAS No.: 91890-00-5
Cat. No.: VC8151795
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91890-00-5 |
|---|---|
| Molecular Formula | C10H19BO2 |
| Molecular Weight | 182.07 g/mol |
| IUPAC Name | 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+ |
| Standard InChI Key | HEZPWTQUZJEVQF-BQYQJAHWSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C(=C/C)/C |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=CC)C |
Introduction
(Z)-2-Buten-2-ylboronic acid pinacol ester, with the CAS number 91890-00-5, is a boronic acid ester that plays a significant role in organic synthesis, particularly in cross-coupling reactions. This compound is a derivative of boronic acid, where the boron atom is bonded to a pinacol group and a (Z)-2-buten-2-yl group. The molecular formula of this compound is C10H19BO2, and its molecular weight is approximately 182.07 g/mol .
Synthesis and Preparation
The synthesis of (Z)-2-Buten-2-ylboronic acid pinacol ester typically involves the reaction of a boronic acid with pinacol, forming the pinacol ester. The exact synthesis conditions can vary depending on the starting materials and desired purity. This compound is often used as a building block in organic synthesis due to its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction .
Applications
(Z)-2-Buten-2-ylboronic acid pinacol ester is primarily used in organic synthesis for the formation of complex molecules. Its utility lies in its ability to participate in cross-coupling reactions, which are essential for creating carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science .
Suppliers and Availability
This compound is available from various chemical suppliers worldwide, including J&W Pharmlab and BLDpharm, among others . Suppliers often provide it with a purity specification, though specific purity levels may vary.
Safety and Handling
Handling (Z)-2-Buten-2-ylboronic acid pinacol ester requires caution due to its potential reactivity and sensitivity to moisture. It should be stored in an inert atmosphere and handled according to standard laboratory safety protocols. Specific safety data sheets (SDS) are recommended for detailed handling instructions .
Comparison with Similar Compounds
A similar compound, Z-2-Buten-1-yl-boronic acid pinacol ester (CAS 69611-01-4), also known as Z-crotylboronic acid pinacol ester, shares a similar molecular formula (C10H19BO2) but differs in its alkene position. This compound has a boiling point of 37°C at 0.1 Torr and is used in similar cross-coupling reactions .
Data Table: Comparison of (Z)-2-Buten-2-ylboronic acid pinacol ester and Z-2-Buten-1-yl-boronic acid pinacol ester
| Property | (Z)-2-Buten-2-ylboronic acid pinacol ester (91890-00-5) | Z-2-Buten-1-yl-boronic acid pinacol ester (69611-01-4) |
|---|---|---|
| CAS Number | 91890-00-5 | 69611-01-4 |
| Molecular Formula | C10H19BO2 | C10H19BO2 |
| Molecular Weight | 182.07 g/mol | 182.07 g/mol |
| Boiling Point | Not available | 37 °C (0.1 Torr) |
| Density | Not available | 0.884 g/mL at 25 °C |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert conditions, typically 2-8°C |
| Applications | Cross-coupling reactions | Cross-coupling reactions |
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